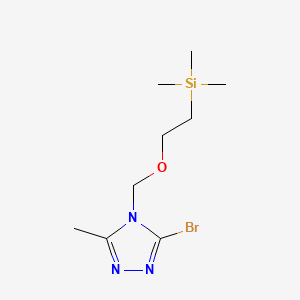
3-Bromo-5-methyl-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-methyl-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl-ethoxy-methyl group attached to the triazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.
Attachment of Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the triazole derivative with trimethylsilyl-ethoxy-methyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-Bromo-5-methyl-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted triazoles with different functional groups.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Hydrolysis: Formation of triazole alcohols.
科学研究应用
3-Bromo-5-methyl-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 3-Bromo-5-methyl-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
3-Bromo-5-methyl-4-pyridinamine: Similar in structure but with a pyridine ring instead of a triazole ring.
3-Bromo-5-(trifluoromethyl)benzaldehyde: Contains a bromine atom and a trifluoromethyl group attached to a benzaldehyde ring.
Uniqueness
3-Bromo-5-methyl-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-1,2,4-triazole is unique due to the presence of the trimethylsilyl-ethoxy-methyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
属性
分子式 |
C9H18BrN3OSi |
|---|---|
分子量 |
292.25 g/mol |
IUPAC 名称 |
2-[(3-bromo-5-methyl-1,2,4-triazol-4-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H18BrN3OSi/c1-8-11-12-9(10)13(8)7-14-5-6-15(2,3)4/h5-7H2,1-4H3 |
InChI 键 |
VESPIPZKKZJMFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N1COCC[Si](C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


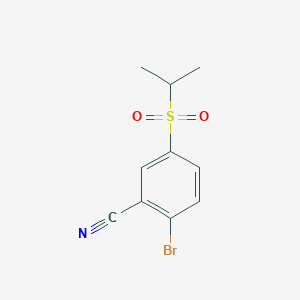
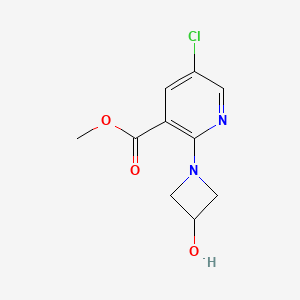
![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)


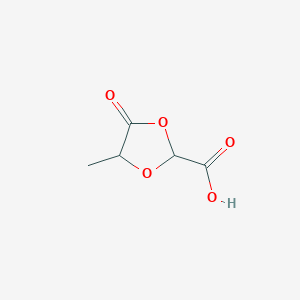
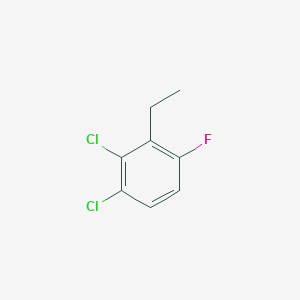



![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)


![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
